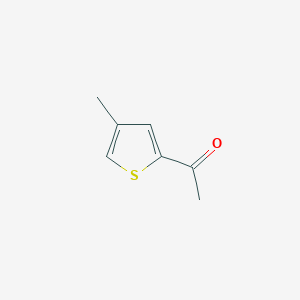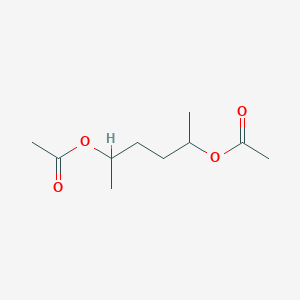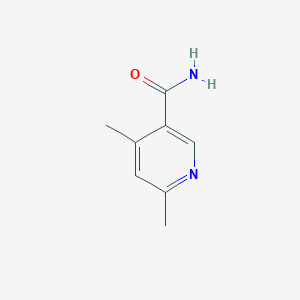
Cochliodinol
描述
Cochliodinol is a purple antibiotic metabolite isolated from various strains of the fungi Chaetomium cochliodes and Chaetomium globosum . It is known for its unique chemical structure, which includes two indole groups and a cyclohexadiene-1,4-dione core . This compound has garnered interest due to its potent biological activities, including free radical scavenging and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions: Cochliodinol can be synthesized through the fermentation of Chaetomium species. The process involves activating Chaetomium spirale strains, preparing a seed solution, and conducting fermentation culture . The metabolite is then extracted and purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in optimized conditions to maximize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
化学反应分析
Types of Reactions: Cochliodinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, such as dimethyl and diacetyl derivatives.
Reduction: It can be readily reduced with hydrogen sulfide in methanol to yield colorless crystalline phenols.
Substitution: The phenolic esters of this compound can be acetylated, and these esters can be hydrolyzed back to the parent compound.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen sulfide in methanol.
Substitution: Acetic anhydride for acetylation reactions.
Major Products Formed:
Dimethyl and diacetyl derivatives: Formed through oxidation.
Colorless crystalline phenols: Formed through reduction.
Phenolic esters: Formed through acetylation.
科学研究应用
Cochliodinol has a wide range of scientific research applications:
作用机制
The exact mechanism of action of cochliodinol is not fully elucidated. it is believed to interact with cellular macromolecules, particularly proteins and nucleic acids . This compound can alter the expression of certain genes, potentially impacting signaling pathways within cells . This makes it a subject of interest in the study of gene expression regulation and cellular response to external bioactive compounds.
相似化合物的比较
Cochliodinol is unique due to its dual indole structure and potent biological activities. Similar compounds include:
Isothis compound: A structural isomer of this compound with similar biological activities.
Chaetomin: Another metabolite from Chaetomium species with cytotoxic properties.
Emodin and Chrysophanol: Other metabolites from Chaetomium species with distinct chemical structures and biological activities.
This compound stands out due to its intense coloration and potent free radical scavenging activity, which is comparable to that of ascorbic acid .
属性
IUPAC Name |
2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRULNXZJSCTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149268 | |
| Record name | Cochliodinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11051-88-0 | |
| Record name | Cochliodinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11051-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cochliodinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cochliodinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)





![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)





